molecular formula C23H23N7OS B2751935 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)piperidine-4-carboxamide CAS No. 1351658-70-2

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)piperidine-4-carboxamide

Cat. No.: B2751935
CAS No.: 1351658-70-2
M. Wt: 445.55
InChI Key: XSIBDCXDOSNPHY-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H23N7OS and its molecular weight is 445.55. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-Inflammatory Properties

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting potential applications in cancer therapy and inflammation treatment (Rahmouni et al., 2016).

Antibacterial Activity

  • Pyrazolopyrimidine derivatives have shown significant antibacterial activities, indicating their potential as novel antimicrobial agents (Rahmouni et al., 2014).

Antiviral Activity

  • A series of imidazo[1,2-a]pyridines were designed and tested as antirhinovirus agents, showcasing the therapeutic potential of such compounds against viral infections (Hamdouchi et al., 1999).

Antimycobacterial Activity

  • Imidazo[1,2-a]pyridine-3-carboxamide derivatives were synthesized and demonstrated considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, highlighting their potential in tuberculosis treatment (Lv et al., 2017).

Anti-Angiogenic and DNA Cleavage Activities

  • Novel piperidine-4-carboxamide derivatives have been evaluated for their anti-angiogenic and DNA cleavage activities, suggesting applications in cancer research by inhibiting blood vessel formation and affecting DNA integrity (Kambappa et al., 2017).

Properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7OS/c1-16-27-20(13-32-16)18-3-2-4-19(11-18)28-23(31)17-5-8-29(9-6-17)21-12-22(26-14-25-21)30-10-7-24-15-30/h2-4,7,10-15,17H,5-6,8-9H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIBDCXDOSNPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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